molecular formula C10H17N3O B13319440 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine

1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine

Cat. No.: B13319440
M. Wt: 195.26 g/mol
InChI Key: QMWQXYAZBPEAKL-UHFFFAOYSA-N
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Description

1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine is an organic compound that features a unique structure combining a methoxycyclopentyl group with a pyrazol-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine typically involves the reaction of 2-methoxycyclopentanone with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating quorum sensing pathways in bacteria, thereby affecting bacterial communication and behavior. The compound’s structure allows it to interact with specific receptors or enzymes, leading to its observed effects .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2-methoxycyclopentyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-7-8(11)6-13(12-7)9-4-3-5-10(9)14-2/h6,9-10H,3-5,11H2,1-2H3

InChI Key

QMWQXYAZBPEAKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CCCC2OC

Origin of Product

United States

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